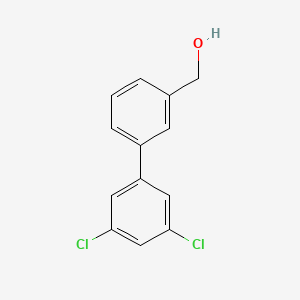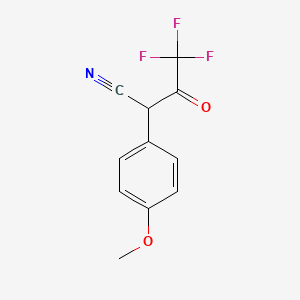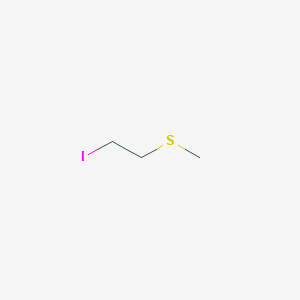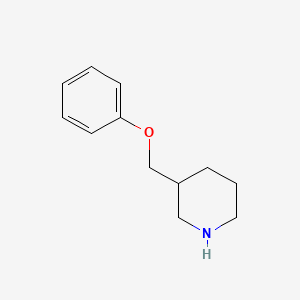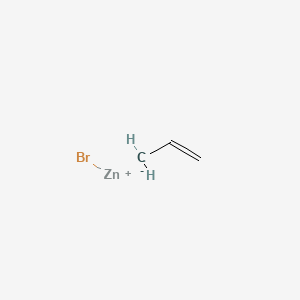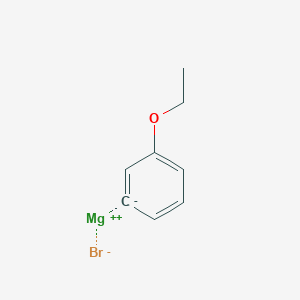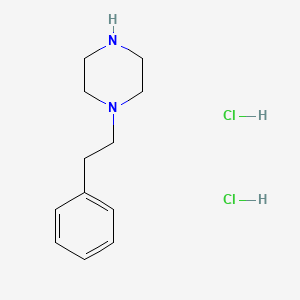
1-phenethylpiperazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenethylpiperazine dihydrochloride is a chemical compound that features a piperazine ring substituted with a phenethyl group. Piperazine derivatives are widely recognized for their diverse pharmacological properties and applications in medicinal chemistry . The compound is often used in research settings due to its unique chemical structure and potential biological activities.
Mechanism of Action
Target of Action
1-Phenethyl-piperazine dihydrochloride, as a derivative of piperazine, primarily targets GABA receptors . GABA (gamma-aminobutyric acid) receptors play a crucial role in the nervous system as they are responsible for inhibitory neurotransmission. By binding to these receptors, piperazine compounds can influence neural activity .
Mode of Action
1-Phenethyl-piperazine dihydrochloride, similar to other piperazine compounds, acts as a GABA receptor agonist . This means it binds to GABA receptors and mimics the action of GABA, leading to an increase in inhibitory neurotransmission. This results in the paralysis of parasites, allowing the host body to easily remove or expel the invading organism .
Biochemical Pathways
It is known that piperazine compounds generally affect theneurotransmission pathways due to their interaction with GABA receptors . The downstream effects of this interaction can lead to changes in neural activity, which can result in the paralysis of parasites .
Pharmacokinetics
It is known that upon entry into the systemic circulation, piperazine compounds are partly oxidized and partly eliminated as an unchanged compound
Result of Action
The primary result of the action of 1-Phenethyl-piperazine dihydrochloride is the paralysis of parasites . This occurs due to the compound’s interaction with GABA receptors, which leads to an increase in inhibitory neurotransmission. The resulting neural activity changes cause the parasites to become paralyzed, allowing the host body to easily remove or expel them .
Biochemical Analysis
Biochemical Properties
It is known that piperazine, the parent compound, interacts with various enzymes, proteins, and other biomolecules The nature of these interactions is largely dependent on the specific derivative of piperazine and the biological system in which it is present
Cellular Effects
Piperazine and its derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of 1-Phenethyl-piperazine dihydrochloride on various types of cells and cellular processes have not been extensively studied.
Preparation Methods
The synthesis of 1-phenethylpiperazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This method includes the following steps:
Cyclization Reaction: The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines.
Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
1-Phenethylpiperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Phenethylpiperazine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex piperazine derivatives.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Piperazine derivatives are known for their pharmacological properties, and this compound is no exception.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-Phenethylpiperazine dihydrochloride can be compared with other piperazine derivatives such as:
1-Phenylpiperazine: A simple piperazine derivative with a phenyl group.
Benzylpiperazine: Known for its stimulant properties.
Diphenylpiperazine: Used in various pharmacological studies.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
5321-62-0 |
|---|---|
Molecular Formula |
C12H19ClN2 |
Molecular Weight |
226.74 g/mol |
IUPAC Name |
1-(2-phenylethyl)piperazine;hydrochloride |
InChI |
InChI=1S/C12H18N2.ClH/c1-2-4-12(5-3-1)6-9-14-10-7-13-8-11-14;/h1-5,13H,6-11H2;1H |
InChI Key |
BSHOYJJVRWCKSJ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CCC2=CC=CC=C2.Cl.Cl |
Canonical SMILES |
C1CN(CCN1)CCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


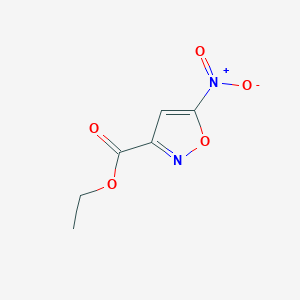


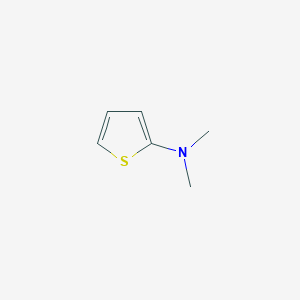

![4-Methoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1610819.png)
